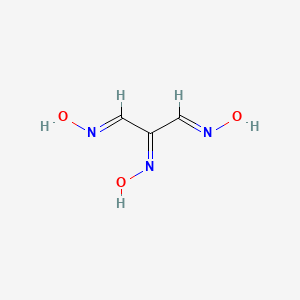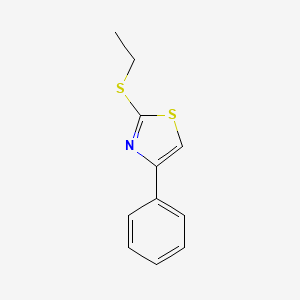
Thiazole, 2-(ethylthio)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2-(ethylthio)-4-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-(ethylthio)-4-phenyl- can be achieved through several methods. One common approach involves the cyclization of α-oxodithioesters with ethyl isocyanoacetate in the presence of a base such as potassium hydroxide (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol . Another method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles, which can be further functionalized at the 2-position .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 2-(ethylthio)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and diazonium salts are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
Thiazole, 2-(ethylthio)-4-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The exact mechanism of action of thiazole, 2-(ethylthio)-4-phenyl- depends on its specific application. Generally, thiazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, they may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.
Comparaison Avec Des Composés Similaires
Thiazole, 2-(ethylthio)-4-phenyl- can be compared with other thiazole derivatives such as:
- Thiazole, 2-(methylthio)-4-phenyl-
- Thiazole, 2-(ethylthio)-4-methyl-
- Thiazole, 2-(phenylthio)-4-phenyl-
These compounds share similar structural features but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities .
Propriétés
Numéro CAS |
5316-74-5 |
|---|---|
Formule moléculaire |
C11H11NS2 |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
2-ethylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS2/c1-2-13-11-12-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
KGLVHCYZWWKBRE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

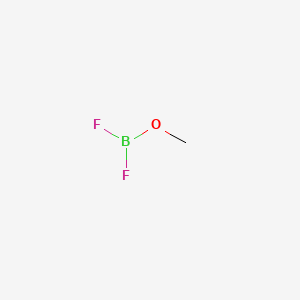

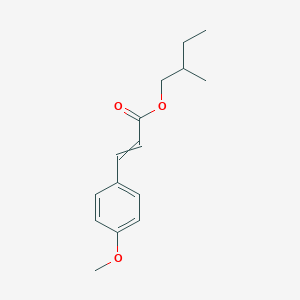

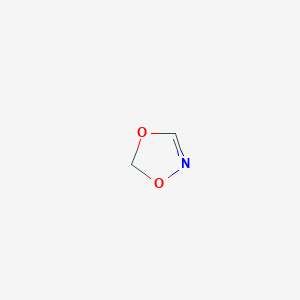
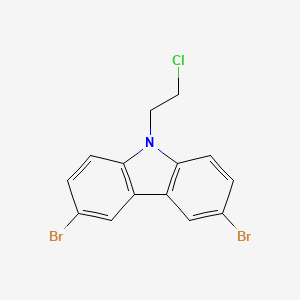
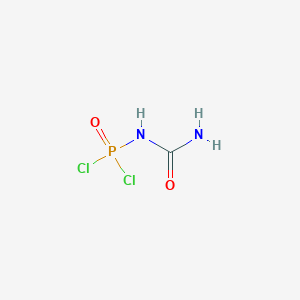

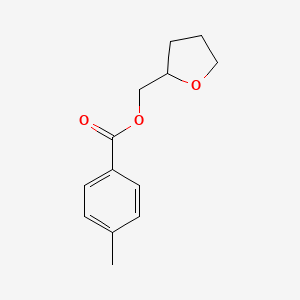
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
